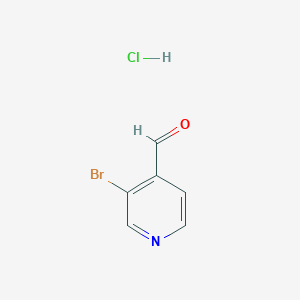

3-Bromo-4-pyridinecarboxaldehyde hydrochloroide

Description

BenchChem offers high-quality 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromopyridine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABBQEWRRGZBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4-pyridinecarboxaldehyde hydrochloride synthesis pathway

This guide details the synthesis of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3), a critical intermediate in the development of pharmaceuticals, particularly for modifying pyridine cores in kinase inhibitors and receptor ligands.

The guide prioritizes the Oxidative Pathway from 4-Methylpyridine as the most robust, scalable, and regiochemically defined route. Alternative approaches via direct lithiation and radical halogenation are provided for specific context.

Executive Summary

-

Target Molecule: 3-Bromo-4-pyridinecarboxaldehyde (as HCl salt).

-

Core Challenge: Installing a bromine atom at the 3-position and an aldehyde at the 4-position with high regioselectivity. Direct electrophilic substitution on pyridine is difficult; therefore, manipulating a pre-existing 4-methyl group is the preferred strategy.

-

Primary Pathway: Bromination of 4-methylpyridine followed by Selenium Dioxide (SeO₂) oxidation.

-

Yield Potential: 40–55% (Overall).

Retrosynthetic Analysis

The most logical disconnection relies on the oxidation of the benzylic methyl group of 3-bromo-4-methylpyridine . This precursor is accessible via the direct bromination of 4-methylpyridine (4-picoline), utilizing the activation provided by the methyl group and Lewis acid catalysis.

Primary Synthesis Pathway: The Oxidative Route

Phase 1: Synthesis of 3-Bromo-4-methylpyridine

This step utilizes a Lewis acid-catalyzed bromination. The aluminum chloride (AlCl₃) complexes with the pyridine nitrogen, activating the ring for electrophilic attack while simultaneously directing the bromine to the 3-position (beta to the nitrogen).

Reagents:

-

4-Methylpyridine (1.0 eq)[1]

-

Aluminum Chloride (AlCl₃) (2.5 eq)

-

Bromine (Br₂) (1.2 eq)

-

Solvent: Neat or inert high-boiling solvent.

Protocol:

-

Complexation: In a dry multi-neck flask under N₂, slowly add 4-methylpyridine (0.5 mol) to AlCl₃ (1.25 mol) with vigorous stirring. Caution: Exothermic.

-

Bromination: Heat the resulting complex to 100–110°C .

-

Addition: Add Bromine (0.6 mol) dropwise over 2–3 hours via an addition funnel. The mixture will be viscous.

-

Digestion: Stir at 110°C for an additional 4 hours.

-

Quench: Cool to room temperature (RT) and carefully pour onto crushed ice/water.

-

Neutralization: Basify with 50% NaOH solution to pH ~10 to liberate the free base.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layers over Na₂SO₄.[2]

-

Purification: Distillation under reduced pressure (bp ~90°C at 10 mmHg) yields 3-bromo-4-methylpyridine as a clear to pale yellow liquid.

-

Expected Yield: 55–60%.

-

Phase 2: Oxidation to 3-Bromo-4-pyridinecarboxaldehyde

Selenium Dioxide (SeO₂) is the reagent of choice for the "Riley Oxidation" of active methyl groups on heteroaromatic rings directly to aldehydes.

Reagents:

-

3-Bromo-4-methylpyridine (1.0 eq)[1]

-

Selenium Dioxide (SeO₂) (1.2 eq)

-

Solvent: 1,4-Dioxane or Xylene (anhydrous).

Protocol:

-

Setup: Dissolve 3-bromo-4-methylpyridine (50 mmol) in 1,4-dioxane (100 mL).

-

Addition: Add SeO₂ (60 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor by TLC (formation of a more polar spot) or HPLC.

-

Filtration: Cool to RT. Filter off the black selenium metal precipitate through a Celite pad. Wash the pad with warm dioxane.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude aldehyde oil.

-

Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 9:1 to 7:3). The product is a low-melting solid or oil.[3]

Phase 3: Hydrochloride Salt Formation

Converting the aldehyde to the HCl salt ensures stability against oxidation and polymerization.

Protocol:

-

Dissolve the purified aldehyde in minimal anhydrous Diethyl Ether or DCM .

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (1.1 eq) dropwise.

-

A white to off-white precipitate will form immediately.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Final Product: 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.

Alternative Pathway: Radical Bromination (Metal-Free)

If avoiding toxic selenium is required, a radical bromination-hydrolysis sequence is effective.

Protocol Summary:

-

Bromination: Reflux 3-bromo-4-methylpyridine with N-Bromosuccinimide (NBS) (2.2 eq) and catalytic AIBN in CCl₄ or Chlorobenzene until the starting material is consumed. This yields the gem-dibromomethyl derivative.

-

Hydrolysis: Reflux the crude dibromide in Ethanol/Water (1:1) with AgNO₃ (2.0 eq) or CaCO₃ (excess) for 2 hours.

-

Workup: Filter salts, extract aldehyde, and purify as above.

Comparison of Methods

| Feature | Oxidative Route (SeO₂) | Radical Route (NBS) | Lithiation Route (LDA/DMF) |

| Step Count | 2 Steps (from 4-picoline) | 3 Steps | 1 Step (from 3-bromopyridine) |

| Regioselectivity | High (Defined by precursor) | High (Defined by precursor) | Variable (Risk of C2 attack) |

| Scalability | High (Industrial standard) | Moderate (Atom economy low) | Low (Cryogenic required) |

| Safety Profile | SeO₂ is toxic; requires care. | NBS is mild; CCl₄ is restricted. | Pyrophoric bases (LiTMP/LDA). |

| Key Risk | Over-oxidation to acid. | Incomplete bromination. | "Halogen Dance" migration. |

Analytical Data & Validation

3-Bromo-4-pyridinecarboxaldehyde (Free Base)

-

Appearance: Yellowish solid or oil.[3]

-

Melting Point: 81–82°C (Solid).[4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.35 (s, 1H, CHO)

-

δ 8.98 (s, 1H, C2-H)

-

δ 8.75 (d, J = 5.0 Hz, 1H, C6-H)

-

δ 7.80 (d, J = 5.0 Hz, 1H, C5-H)

-

-

¹³C NMR: Confirms carbonyl carbon (~190 ppm) and distinct pyridine carbons.

-

MS (ESI): m/z 186/188 [M+H]⁺ (1:1 Br isotope pattern).

References

-

Synthesis of 3-Bromo-4-methylpyridine : Org. Synth.1958 , 38, 8; ChemicalBook Protocol CAS 3430-22-6.

-

Selenium Dioxide Oxidation (Riley Oxidation) : J. Am. Chem. Soc.1963 , 85, 354; Chem. Rev.[5]2011 (Mechanistic Review of SeO2).

-

Lithiation and Halogen Dance : J. Org. Chem.1999 , 64, 8004; Chem. Sci.2020 , 11, 10517.

-

General Pyridine Functionalization : Pipzine Chemicals Technical Data, "3-Bromo-4-pyridinecarboxaldehyde Applications".

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-formylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-formylpyridine, also known as 3-bromo-4-pyridinecarboxaldehyde, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1] The unique arrangement of the bromine atom, the aldehyde group, and the pyridine ring nitrogen bestows upon this molecule a versatile reactivity profile, making it a valuable building block in medicinal chemistry and materials science.[1] Its applications range from the preparation of novel therapeutic agents to the synthesis of specialized fluorescent materials.[1] This guide provides a comprehensive overview of a scientifically robust and widely applicable method for the synthesis of 3-bromo-4-formylpyridine, culminating in its conversion to the hydrochloride salt.

Strategic Approach to Synthesis: The Vilsmeier-Haack Reaction

Several synthetic routes to 3-bromo-4-formylpyridine have been described, including the oxidation of 3-bromo-4-methylpyridine and the bromination of 4-formylpyridine.[1] However, a particularly efficient and scalable approach involves the direct formylation of 3-bromopyridine via the Vilsmeier-Haack reaction.[2][3] This classic named reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3][4]

The choice of the Vilsmeier-Haack reaction is predicated on several key advantages:

-

Direct C-H Functionalization: It allows for the direct introduction of the aldehyde functionality onto the pyridine ring, avoiding multi-step sequences that might involve protection and deprotection of other functional groups.

-

Mild Reaction Conditions: The reaction is typically carried out under relatively mild conditions, which is advantageous for preserving the integrity of the starting material and product.[2]

-

Readily Available Starting Materials: 3-Bromopyridine is a commercially available and relatively inexpensive starting material.

-

Scalability: The Vilsmeier-Haack reaction is amenable to large-scale synthesis, a crucial consideration for industrial applications.

The core of this reaction is the in-situ generation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic species then attacks the electron-rich position of the heteroaromatic ring.

Reaction Mechanism and Experimental Rationale

The synthesis of 3-bromo-4-formylpyridine via the Vilsmeier-Haack reaction proceeds through a well-established mechanism. The following diagram illustrates the key steps involved:

Sources

- 1. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

A Technical Guide to 3-Bromo-4-pyridinecarboxaldehyde: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides an in-depth overview of 3-Bromo-4-pyridinecarboxaldehyde, a key heterocyclic intermediate in modern organic synthesis. The document details its chemical and physical properties, outlines robust synthetic protocols, and explores its reactivity and diverse applications, particularly in the fields of pharmaceutical and agrochemical research. Emphasis is placed on the practical utility of this compound, supported by detailed experimental procedures, spectroscopic data for characterization, and a discussion of its role in the synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

3-Bromo-4-pyridinecarboxaldehyde, also known as 3-bromoisonicotinaldehyde, is a crystalline solid at room temperature.[1] The presence of a bromine atom, an aldehyde functional group, and a pyridine ring makes it a trifunctional and highly valuable intermediate for creating diverse chemical structures.[2] While often used as the free base, it can be converted to its hydrochloride salt for specific applications, though the free base is more commonly cataloged.

The primary identifier for the free base form of this compound is CAS Number 70201-43-3 .[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Bromo-4-pyridinecarboxaldehyde

| Property | Value | Source(s) |

| CAS Number | 70201-43-3 | [3] |

| Molecular Formula | C₆H₄BrNO | [1] |

| Molecular Weight | 186.01 g/mol | |

| Appearance | Light yellow to light brown crystalline powder | [1] |

| Melting Point | 81-83 °C | [1] |

| IUPAC Name | 3-bromopyridine-4-carbaldehyde | [1] |

| Common Synonyms | 3-Bromo-4-formylpyridine, 3-Bromoisonicotinaldehyde | |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | [2] |

Synthesis and Purification

The synthesis of 3-Bromo-4-pyridinecarboxaldehyde can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent strategies include:

-

Formylation of 3-Bromopyridine : This approach involves introducing an aldehyde group at the 4-position of a pre-existing 3-bromopyridine ring. This can be accomplished using metal-organic intermediates, such as a Grignard or lithiated species, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2]

-

Bromination of 4-Pyridinecarboxaldehyde : An alternative route involves the direct bromination of 4-pyridinecarboxaldehyde. The electron-withdrawing nature of the aldehyde group directs the electrophilic bromine to the 3-position.

Experimental Protocol: Synthesis via Directed Ortho-Metalation and Bromination

Conceptual Workflow:

The following diagram illustrates a plausible synthetic pathway starting from 3-aminopyridine, which highlights the strategic steps required.

Caption: Conceptual synthesis pathway for 3-Bromo-4-pyridinecarboxaldehyde.

This conceptual protocol, based on the synthesis of a similar compound, involves protection of the amino group, directed lithiation at the 4-position, subsequent bromination, and final conversion of the amino group to an aldehyde.[4]

Purification

Purification of the crude product is typically achieved by recrystallization from a suitable solvent system, such as a mixture of benzene and ethanol, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5][6]

Spectroscopic Characterization

Accurate characterization of 3-Bromo-4-pyridinecarboxaldehyde is essential for confirming its identity and purity. The following data are typical for this compound.

Table 2: Spectroscopic Data for 3-Bromo-4-pyridinecarboxaldehyde

| Technique | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum (typically in CDCl₃) will show three distinct signals in the aromatic region and one in the aldehyde region. The aldehydic proton is highly deshielded and appears as a singlet around δ 9.8-10.1 ppm .[7] The pyridine protons will appear between δ 7.5-9.0 ppm , with their specific shifts and coupling patterns determined by their positions relative to the nitrogen, bromine, and aldehyde groups. |

| ¹³C NMR | The carbon NMR spectrum will display six signals. The carbonyl carbon of the aldehyde is the most downfield, typically appearing around δ 185-195 ppm . The five pyridine carbons will have distinct chemical shifts, with the carbon bearing the bromine atom (C3) showing a characteristic shift. |

| IR Spectroscopy | The infrared spectrum provides key information about the functional groups. A strong absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7] C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹ . The C-Br stretching vibration is found at lower wavenumbers, usually in the fingerprint region.[7] |

| Mass Spectrometry | The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br). |

Chemical Reactivity and Synthetic Applications

3-Bromo-4-pyridinecarboxaldehyde is a versatile synthetic intermediate due to its three reactive sites: the aldehyde, the C-Br bond, and the pyridine nitrogen.

Caption: Reactivity map of 3-Bromo-4-pyridinecarboxaldehyde.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for transformations. It readily undergoes:

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig Reaction: Conversion to alkenes.

-

Reductive Amination: A crucial reaction for introducing amine functionalities, widely used in drug synthesis.

-

Condensation Reactions: For example, with compounds containing active methylene groups to build larger conjugated systems.[2]

-

Oxidation: The aldehyde can be oxidized to the corresponding 3-bromo-4-pyridinecarboxylic acid, another valuable synthetic intermediate.[2]

Reactions at the Carbon-Bromine Bond

The C-Br bond is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: This reaction with boronic acids or their esters is one of the most powerful methods to form new C-C bonds, allowing for the synthesis of biaryl compounds.[8][9] The use of aqueous media and various bases like K₂CO₃ or K₃PO₄ is common.[10][11][12]

-

Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with a wide range of amines.

-

Other Cross-Coupling Reactions: Including Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings.

Field-Proven Application: Synthesis of a Pyrazine Carboxamide Derivative

A practical application of this building block's reactivity is demonstrated in the synthesis of novel pyrazine carboxamide derivatives, which have been investigated for their antibacterial activities.[12] The workflow below illustrates how the C-Br bond is utilized in a Suzuki coupling reaction.

Caption: Workflow for synthesizing a biaryl compound via Suzuki coupling.

This pathway first utilizes the aldehyde for a reductive amination, followed by a Suzuki coupling at the C-Br position to build the final, complex molecule. This showcases the orthogonal reactivity of the functional groups, allowing for sequential, controlled modifications.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3-Bromo-4-pyridinecarboxaldehyde.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use a dust mask or handle in a fume hood to avoid inhalation. | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality. | |

| Incompatible Materials | Strong oxidizing agents, amines. |

Conclusion

3-Bromo-4-pyridinecarboxaldehyde is a high-value, multifunctional building block for organic synthesis. Its well-defined reactivity at the aldehyde, bromine, and pyridine sites allows for a predictable and strategic approach to the construction of complex molecules. Its demonstrated utility in palladium-catalyzed cross-coupling reactions and other standard transformations makes it an indispensable tool for medicinal and materials chemists. Adherence to proper safety and handling procedures is essential for its effective and safe use in the laboratory.

References

-

Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved February 19, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved February 19, 2026, from [Link]

-

MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved February 19, 2026, from [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved February 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved February 19, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Retrieved February 19, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved February 19, 2026, from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved February 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3-bromopyrene. Retrieved February 19, 2026, from [Link]

Sources

- 1. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Solubility Profile of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (C₆H₄BrNO·HCl), a critical building block in pharmaceutical and agrochemical synthesis.[1] Due to the absence of extensive published quantitative data for this specific salt, this document emphasizes the foundational principles governing its solubility and provides robust, field-proven methodologies for its experimental determination. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems and present detailed, self-validating protocols for both thermodynamic and kinetic solubility assays. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties to accelerate their research and development efforts.

Theoretical Framework: Predicting Solubility from Structure

The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and the intermolecular forces it can form with a given solvent. The principle of "like dissolves like" is our primary guidepost, meaning polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Analysis of the Core Moiety: 3-Bromo-4-pyridinecarboxaldehyde

First, let's consider the free base, 3-Bromo-4-pyridinecarboxaldehyde. Vendor data describes it as a solid with a melting point of approximately 81-82°C and low solubility in water.[1][2] This is logical when we analyze its components:

-

Pyridine Ring: A π-deficient aromatic heterocycle. The nitrogen atom is a key feature, imparting basicity and a dipole moment to the molecule.

-

Bromo Substituent: A halogen atom that significantly increases the molecule's molecular weight and hydrophobicity. While it is an electron-withdrawing group, its primary influence on solubility in aqueous media is negative.

-

Carboxaldehyde Group: A polar functional group capable of acting as a hydrogen bond acceptor. This group modestly enhances solubility in polar protic solvents.[3]

The combination of a large, hydrophobic bromine atom and an aromatic ring dominates the molecule's character, leading to its poor aqueous solubility.[1]

The Impact of Salt Formation: The Hydrochloride Advantage

The subject of this guide is the hydrochloride salt . This is a fundamentally different entity in terms of solubility. The basic nitrogen atom on the pyridine ring is protonated by hydrochloric acid, forming a pyridinium chloride salt.

This transformation from a neutral molecule to an ionic salt is the single most critical factor determining its solubility profile. The ionic nature of the hydrochloride salt drastically increases the molecule's polarity, making it far more amenable to solvation by polar solvents, especially water.

Predicted Solubility Profile

Based on this structural analysis, we can establish a strong qualitative prediction of the compound's solubility across a range of common laboratory solvents.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Water, Phosphate-Buffered Saline (PBS), Ethanol, Methanol | High to Moderate | The ionic hydrochloride salt will readily interact with the highly polar water molecules through ion-dipole forces. Alcohols will also be effective solvents due to their polarity and hydrogen-bonding capabilities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have large dipole moments and are excellent at solvating polar molecules and salts, even without hydrogen bond donation. |

| Low-Polarity / Halogenated | Dichloromethane (DCM), Chloroform | Low to Sparingly Soluble | While the free base is soluble in these solvents, the highly polar, ionic hydrochloride salt will have limited solubility. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The significant mismatch in polarity between the ionic salt and these non-polar solvents will result in negligible solubility. |

Methodologies for Experimental Solubility Determination

Theoretical predictions require empirical validation. The following sections provide detailed protocols for determining the two primary types of solubility: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Equilibrium solubility (Sₑ) is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. It is the most accurate and fundamental measure of solubility. The Shake-Flask Method is the universally accepted gold standard for this determination.

-

Preparation: Add an excess amount of solid 3-Bromo-4-pyridinecarboxaldehyde hydrochloride to a known volume of the desired solvent (e.g., 5 mg of solid to 2 mL of solvent) in a glass vial.

-

Scientist's Note: "Excess" is critical. Visual confirmation of undissolved solid at the end of the experiment is a mandatory quality check to ensure a saturated solution was achieved.

-

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24 hours.

-

Scientist's Note: A 24-hour incubation is typically sufficient to reach equilibrium. However, for a new compound, it is best practice to confirm this by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifuging at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a 0.45 µm syringe filter.

-

Scientist's Note: This step is a major source of error. The filter material must be compatible with the solvent and have low compound binding. Centrifugation is often preferred to avoid potential compound loss on the filter membrane.

-

-

Quantification: Dilute the clarified supernatant with an appropriate solvent and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the concentration against a standard curve prepared from known concentrations of the test compound.

Caption: Workflow for the Kinetic Solubility method via DMSO stock dilution.

Data Presentation and Key Influencing Factors

Once experiments are complete, data should be tabulated clearly. Below is a template for recording experimentally determined values.

Table of Experimental Solubility Data

| Solvent | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Observations |

| Water | Equilibrium | 25 | |||

| PBS (pH 7.4) | Equilibrium | 37 | |||

| Ethanol | Equilibrium | 25 | |||

| PBS (pH 7.4) | Kinetic | 25 | |||

| Additional Solvents... |

Critical Factors Influencing Measurement

-

pH: As a hydrochloride salt of a pyridine base, the solubility of this compound will be highly pH-dependent. In basic conditions (pH > pKa of the pyridinium ion), the compound will convert to its less soluble free base form, likely causing precipitation. Determining the pH-solubility profile is crucial for any formulation work.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, but this must be confirmed experimentally.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. It is important to characterize the solid form being used for solubility studies.

Conclusion

References

-

Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopyridine-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde - High purity. Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-bromo-4-pyridinecarboxaldehyde. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

-

Tukhvatshin, E. A., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Molecules, 25(17), 3843. Retrieved from [Link]

-

ChemRxiv. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

-

Bryant, M. J., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 206. Retrieved from [Link]

Sources

1H NMR spectrum of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride

Part 1: Executive Summary & Molecular Context

3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3 for free base context) is a critical heterocyclic building block used in the synthesis of complex pharmaceuticals, particularly in Suzuki-Miyaura cross-coupling reactions to generate substituted isoquinolines or naphthyridines.

For researchers, the primary analytical challenge lies in distinguishing the hydrochloride salt form from its free base and identifying common degradation products (hydrates). This guide provides a definitive framework for interpreting the 1H NMR spectrum in DMSO-d₆, emphasizing the electronic deshielding effects of the pyridinium nitrogen.

Part 2: Theoretical Framework & Prediction Logic

To accurately interpret the spectrum, one must understand the structural electronic environment. The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 4-position with an aldehyde group.[1]

The "Salt Effect" (Pyridinium Shift)

Upon formation of the hydrochloride salt, the pyridine nitrogen becomes protonated (pyridinium ion). This introduces a positive charge into the aromatic ring, significantly decreasing electron density across the system.[2]

-

Impact: All ring protons shift downfield (higher ppm) compared to the free base.[2]

-

Magnitude: Protons

to the nitrogen (H2, H6) experience the strongest deshielding (

Structural Assignments

-

Aldehyde (-CHO): Highly deshielded due to the carbonyl anisotropy and electronegative oxygen.

-

H2 (Aromatic): Singlet. Located between the electronegative Nitrogen and Bromine. This is typically the most downfield aromatic signal.

-

H6 (Aromatic): Doublet. Adjacent to the Nitrogen (

-position). -

H5 (Aromatic): Doublet. Adjacent to the Aldehyde (

-position relative to N).

Part 3: Experimental Protocol

Objective: Obtain a high-resolution spectrum free from exchange broadening and hydration artifacts.

Reagents & Equipment

-

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

-

Why: D₂O is avoided because aldehydes in acidic media (due to the HCl salt) readily form gem-diols [R-CH(OH)₂], causing the aldehyde peak (~10 ppm) to disappear.

-

-

Sample Mass: 5–10 mg.

-

Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow

-

Dryness Check: Ensure the salt is dry. Hygroscopic HCl salts absorb atmospheric water, appearing as a broad peak at ~3.33 ppm in DMSO.

-

Dissolution: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Vortex until clear.

-

Note: If the solution is cloudy, the salt may have partially dissociated or polymerized. Filter through glass wool if necessary.

-

-

Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay (D1):

2.0 seconds (Aldehyde protons relax slowly; insufficient D1 reduces integration accuracy). -

Scans: 16–64.

-

Part 4: Spectral Analysis & Data Presentation

The following data represents the expected chemical shifts for the hydrochloride salt in DMSO-d₆, contrasted with the free base to illustrate the salt effect.

Table 1: 1H NMR Assignment (500 MHz, DMSO-d₆)

| Position | Proton Type | Multiplicity | Free Base | HCl Salt | Coupling ( | Interpretation |

| -CHO | Aldehyde | Singlet (s) | 10.15 | 10.20 – 10.40 | - | Distinctive sharp singlet. |

| N-H⁺ | Pyridinium | Broad (br s) | N/A | 10.0 – 14.0 | - | Exchangeable; often very broad or invisible depending on water content. |

| H-2 | Aromatic | Singlet (s) | 9.04 | 9.20 – 9.40 | - | Most deshielded aromatic; |

| H-6 | Aromatic | Doublet (d) | 8.79 | 8.90 – 9.10 | ||

| H-5 | Aromatic | Doublet (d) | 7.80 | 8.00 – 8.20 |

*Free base values approximated from literature [1, 3]. **HCl Salt values are predicted ranges based on standard pyridinium substituent effects [2].

Visualizing the Structure & Logic

The following diagram illustrates the proton assignments and the logic flow for identifying the salt form.

Figure 1: Structural assignment logic correlating molecular positions to expected NMR signals in the hydrochloride salt.

Part 5: Troubleshooting & Impurities

A common issue with pyridinecarboxaldehydes is spectral degradation. Use this diagnostic workflow to identify issues.

Issue 1: Missing Aldehyde Peak (~10 ppm)

If the peak at 10.2 ppm is missing or diminished, and a new broad signal appears around 6.0–6.5 ppm, your sample has hydrated.

-

Mechanism:

(Gem-diol). -

Cause: Wet DMSO or wet sample. The HCl salt catalyzes this reaction.

-

Fix: Dry the sample under vacuum; use a fresh ampoule of DMSO-d₆.

Issue 2: Broadened Aromatic Peaks

-

Cause: Exchange of the acidic proton (N-H⁺) with residual water or incomplete protonation.

-

Fix: Add 1 drop of D₂O (shake and re-run). The N-H peak will disappear (exchange), and aromatic peaks may sharpen but shift slightly upfield.

Figure 2: Diagnostic workflow for identifying aldehyde hydration artifacts.

Part 6: References

-

Sigma-Aldrich. 3-Bromo-4-pyridinecarboxaldehyde Product Specification & SDS. (Accessed 2023).

-

BenchChem. Troubleshooting NMR Peak Assignments for Pyridinium Salts. (Technical Guide).

-

ChemicalBook. 3-Pyridinecarboxaldehyde 1H NMR Spectra Data. (Comparative Reference for Free Base).

-

Thermo Scientific Chemicals. 3-Bromo-4-pyridinecarboxaldehyde Characterization.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-formylpyridine HCl

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, substituted pyridines are of paramount importance. 3-Bromo-4-formylpyridine, and its more stable hydrochloride salt, is a key synthetic intermediate whose utility lies in its strategically placed functional groups: a nucleophilic pyridine nitrogen, an electrophilic aldehyde, and a bromine atom amenable to a variety of cross-coupling reactions.[1] This trifecta of reactivity makes it a valuable building block for constructing complex molecular architectures, including potent pharmaceutical agents and novel materials.[1][2]

This guide provides a comprehensive analysis of the spectroscopic data for 3-bromo-4-formylpyridine hydrochloride (HCl). As a Senior Application Scientist, my objective is not merely to present data but to weave a narrative of structural elucidation. We will explore the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach forms a self-validating system for molecular characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to confirm the identity, purity, and structure of this critical reagent.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the basic properties of the molecule . 3-Bromo-4-formylpyridine (CAS 70201-43-3) is a crystalline solid.[3] For enhanced stability and handling, it is often supplied as its hydrochloride salt, which modifies its electronic properties and, consequently, its spectroscopic signature.

Structure:

-

Free Base: 3-bromo-4-formylpyridine

-

Hydrochloride Salt: 3-bromo-4-formylpyridinium chloride

Table 1: Physicochemical Properties of 3-Bromo-4-formylpyridine and its HCl Salt

| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |

| CAS Number | 70201-43-3 | 154105-64-3 (related structure) | [3][4] |

| Molecular Formula | C₆H₄BrNO | C₆H₄BrNO·HCl | [3][5] |

| Molecular Weight | 186.01 g/mol | 222.47 g/mol | [4][5] |

| Appearance | Light yellow to light brown crystalline powder | Crystalline Solid | [3] |

| Melting Point | 79-83 °C | Not specified | [3][5] |

Core Spectroscopic Characterization Workflow

The definitive identification of an organic compound is never reliant on a single technique. Instead, it is the confluence of data from multiple orthogonal methods that provides irrefutable proof of structure. The workflow below illustrates the logical progression of analysis, where each step complements and validates the others.

Caption: Workflow for the comprehensive spectroscopic characterization of 3-bromo-4-formylpyridine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 3-bromo-4-formylpyridine HCl, ¹H and ¹³C NMR spectra provide unambiguous information about the pyridine ring skeleton, the aldehyde group, and the effects of protonation.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling. In the case of 3-bromo-4-formylpyridine HCl, we expect three aromatic protons and one aldehyde proton. The electron-withdrawing nature of the formyl group, the bromine atom, and particularly the protonated, positively charged nitrogen atom will cause all protons to resonate significantly downfield compared to unsubstituted pyridine. The hydrochloride form ensures protonation of the pyridine nitrogen, which further deshields adjacent protons.[6]

Expected ¹H NMR Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | ~10.1 - 10.3 | Singlet (s) | N/A | Highly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond. |

| H-2 | ~9.0 - 9.2 | Singlet (s) or narrow doublet | ~1-2 Hz (if coupled to H-6) | Adjacent to the positively charged nitrogen and ortho to the bromine. |

| H-6 | ~8.8 - 9.0 | Doublet (d) | ~5-6 Hz | Ortho to the positively charged nitrogen. Coupled to H-5. |

| H-5 | ~8.1 - 8.3 | Doublet (d) | ~5-6 Hz | Meta to the positively charged nitrogen. Coupled to H-6. |

| N-H | ~12 - 15 | Broad Singlet (br s) | N/A | Acidic proton, often broad and may exchange with residual water. |

Note: These are estimated values based on data for similar substituted pyridines and the known effects of protonation. Actual values may vary.[6][7][8]

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. We expect to observe six distinct carbon signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the aldehyde. Similar to the proton spectrum, the chemical shifts are influenced by the substituents and the protonated state of the ring.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | ~190 - 195 | Typical range for aromatic aldehydes. |

| C-4 | ~145 - 150 | Carbon bearing the formyl group, significantly downfield. |

| C-2 | ~148 - 152 | Adjacent to the protonated nitrogen. |

| C-6 | ~142 - 146 | Adjacent to the protonated nitrogen. |

| C-5 | ~125 - 130 | Standard aromatic carbon range. |

| C-3 | ~118 - 122 | Carbon bearing the bromine atom, shifted upfield due to the "heavy atom" effect. |

Note: These are estimated values based on data for substituted pyridines.[9]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is unparalleled for the rapid identification of functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The IR spectrum provides a molecular "fingerprint" and direct evidence for the presence of the key aldehyde and pyridinium moieties.

Trustworthiness: The presence of a strong carbonyl (C=O) stretch is a primary validation point. For the HCl salt, the appearance of broad N-H stretching bands provides orthogonal confirmation of the salt's formation, which should correlate with the downfield shifts observed in NMR.

Table 2: Key IR Absorption Bands for 3-Bromo-4-formylpyridine HCl

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3100 - 3000 | C-H (aromatic) stretch | Medium | Confirms the presence of the pyridine ring.[10] |

| ~2900 - 2500 | N-H (pyridinium) stretch | Broad, Strong | A hallmark of the hydrochloride salt formation. Often overlaps with C-H stretches. |

| ~2830 & ~2730 | C-H (aldehyde) stretch | Medium, Sharp | Diagnostic "Fermi doublet" for the aldehyde C-H bond.[11][12] |

| ~1710 - 1690 | C=O (aldehyde) stretch | Strong, Sharp | Unambiguous evidence of the carbonyl functional group.[11] |

| ~1620 - 1580 | C=N / C=C (ring) stretch | Medium-Strong | Characteristic vibrations of the aromatic pyridine ring.[10] |

| ~1200 - 1000 | C-Br stretch | Medium | Indicates the presence of the bromo-substituent. |

Reference data from general IR correlation tables and studies on substituted pyridines.[10][11][13]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula. For 3-bromo-4-formylpyridine, the most crucial feature is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This is a definitive signature for a monobrominated compound.

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy (typically <5 ppm) to confirm the elemental formula (C₆H₄BrNO) and rule out other potential structures with the same nominal mass. This provides an absolute validation of the molecular identity.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A pair of peaks at m/z 185 and 187, with approximately equal intensity. This corresponds to [C₆H₄⁷⁹BrNO]⁺ and [C₆H₄⁸¹BrNO]⁺.[14]

-

Key Fragments:

-

m/z 156/158: Loss of the formyl group (-CHO), corresponding to the 3-bromopyridine fragment ion.[15]

-

m/z 106: Loss of the bromine atom (-Br).

-

m/z 78: Pyridine fragment after loss of both Br and CHO.

-

Caption: Expected primary fragmentation pathway for 3-bromo-4-formylpyridine in EI-MS.

UV-Vis Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The pyridine ring, conjugated with the formyl group, will exhibit characteristic π → π* and n → π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the solvent and the protonation state of the molecule. Protonation of the pyridine nitrogen in the HCl salt typically causes a blue shift (shift to shorter wavelength) in the π → π* transition compared to the free base.

Expected UV-Vis Data (in Ethanol):

| Transition | Expected λ_max (nm) | Significance |

| π → π | ~260 - 275 | Strong absorption characteristic of the conjugated aromatic system.[16] |

| n → π | ~300 - 320 | Weaker absorption from the non-bonding electrons on the nitrogen and oxygen atoms. |

Note: These values are estimates based on data for 3-bromopyridine and other substituted pyridines.[16][17]

Experimental Protocols

Authoritative Grounding: The following are standardized, field-proven protocols for acquiring high-quality spectroscopic data. Adherence to these methodologies ensures reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3-bromo-4-formylpyridine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Protocol 2: FTIR Sample Analysis (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid 3-bromo-4-formylpyridine HCl powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Protocol 3: Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 186/188.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ isotopic peaks and use the instrument software to calculate the elemental composition, comparing it to the theoretical formula of C₆H₅BrNO⁺.

Conclusion

The structural elucidation of 3-bromo-4-formylpyridine HCl is a textbook example of the power of a multi-faceted analytical approach. NMR spectroscopy defines the carbon-hydrogen framework and confirms protonation. IR spectroscopy provides immediate confirmation of key functional groups. Mass spectrometry validates the molecular weight and elemental formula with high certainty, leveraging the unique isotopic signature of bromine. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these techniques provide a self-validating and comprehensive dataset that allows researchers to proceed with confidence in their synthetic endeavors. This guide serves as a foundational reference, grounded in established scientific principles, for the robust characterization of this important chemical building block.

References

- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025, December 18).

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025, August 8).

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- Analysis of the NMR Spectrum of Pyridine. AIP Publishing.

- Spectroscopic studies of isotopically substituted 4-pyridones.

- 3-Bromo-4-formylpyridine | 70201-43-3. BuyersGuideChem.

- The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.

- 3-Bromopyridine | C5H4BrN | CID 12286. PubChem.

- 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- 4-Bromo-3-formylpyridine hydrochloride | CAS 154105-64-3 (free base) | SCBT. Santa Cruz Biotechnology.

- CAS 70201-43-3 | 3-Bromo-4-pyridinecarboxaldehyde - Synblock. Synblock Inc..

- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD..

- 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. PubChem.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021, July 23). MDPI.

- Pyridine, 3-bromo-. NIST WebBook.

- 3-BROMO-4-CHLOROPYRIDINE HCL(181256-18-8) 1H NMR spectrum. ChemicalBook.

- 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. ChemicalBook.

- 3-BROMO-4-FLUOROPYRIDINE synthesis. ChemicalBook.

- Pyridine, 3-bromo-. NIST WebBook.

- Pyridine, 3-bromo-. NIST WebBook.

- 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem.

- 3-Bromo-4-pyridinecarboxaldehyde - Pipzine Chemicals. Pipzine Chemicals.

- 3-Bromo-4-pyridinecarboxaldehyde 97 70201-43-3. Sigma-Aldrich.

- 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774. PubChem.

- 3-Bromo-4,5-dimethylpyridine (CAS 27063-98-5). Fluorochem.

- Method for preparing 3-bromo-4-methylpyridine.

- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). NINGBO INNO PHARMCHEM CO.,LTD..

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research.

- Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. (2025, October 12).

- 3-Bromo-4-methylpyridine Chemical Properties,Uses,Production. (2026, January 13). ChemicalBook.

- 3-Bromo-4-chloropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- 3-Bromo-4-methyl pyridine. Jubilant Ingrevia.

Sources

- 1. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]

- 2. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]

- 3. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Bromo-3-formylpyridine hydrochloride | CAS 154105-64-3 (free base) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-Bromo-4-formylpyridine | 70201-43-3 - BuyersGuideChem [buyersguidechem.com]

- 6. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine, 3-bromo- [webbook.nist.gov]

- 14. Pyridine, 3-bromo- [webbook.nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyridine, 3-bromo- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, a key intermediate in pharmaceutical research and chemical synthesis. As a Senior Application Scientist, the following information is synthesized from available data on the free base, 3-Bromo-4-pyridinecarboxaldehyde, and related pyridine hydrochloride compounds to provide a robust safety profile. This document is intended to empower laboratory personnel with the knowledge to handle this compound with the utmost safety and efficacy.

Chemical Identity and Physicochemical Properties

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is the hydrochloride salt of the parent compound, 3-Bromo-4-pyridinecarboxaldehyde. The addition of hydrochloric acid to the basic pyridine ring results in a salt that typically exhibits greater water solubility and may have a lower pH in solution compared to the free base.

| Property | Value | Source |

| Chemical Name | 3-Bromo-4-pyridinecarboxaldehyde hydrochloride | - |

| Synonyms | 3-Bromo-4-formylpyridine hydrochloride; 3-Bromoisonicotinaldehyde hydrochloride | |

| CAS Number | 70201-43-3 (free base) | [1] |

| Molecular Formula | C₆H₅BrClNO | - |

| Molecular Weight | 222.47 g/mol | - |

| Appearance | Likely a solid, ranging from off-white to brown crystalline powder. | [2][3] |

| Melting Point | 80 - 83 °C (for the free base) | [2] |

| Solubility | Expected to have higher water solubility than the free base. The free base has low water solubility but is soluble in organic solvents like dichloromethane and chloroform. | [3] |

Hazard Identification and GHS Classification

Based on the available data for the free base and related pyridine compounds, 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.

GHS Classification (Predicted)

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][4]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2][4]

-

Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[2][4]

-

Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[1][4]

-

Specific target organ toxicity (single exposure) (Category 3) , Respiratory system, H335: May cause respiratory irritation.[2][4]

Signal Word: Warning [1]

Hazard Pictograms:

First-Aid Measures: A Self-Validating Response Protocol

In the event of exposure, immediate and appropriate first-aid is crucial. The following steps are designed to be a self-validating system, ensuring a comprehensive response.

Emergency Response Flowchart

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[2] Remove all contaminated clothing and shoes.[2] If skin irritation or a rash occurs, seek medical advice.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Safe Handling and Storage: Proactive Risk Mitigation

Proper handling and storage are paramount to preventing exposure and maintaining the integrity of the compound.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[2] A chemical fume hood is recommended.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]

-

Skin Protection: Wear protective gloves (nitrile rubber is a suitable option), and a lab coat.[2]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter (such as a type N95).[1]

-

-

Hygiene Practices: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[2] Refrigeration is recommended to maintain product quality.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The free base is also noted to be incompatible with amines.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as the free base is air-sensitive.[2] The hydrochloride salt is likely hygroscopic.[7]

Fire-Fighting Measures and Accidental Release

-

Extinguishing Media: Use carbon dioxide (CO₂) or powder for small fires.[2]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[2]

-

Accidental Release:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Sweep up the spilled solid material and place it in a suitable container for disposal.[2]

-

Clean the spill area thoroughly.

-

Toxicological and Ecological Information

-

Toxicological Profile: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1][2] Chronic exposure to pyridine and its derivatives can lead to liver and kidney damage.[8] No specific carcinogenicity or mutagenicity data is available for this compound.

-

Ecological Information: Data on the environmental impact of this specific compound is limited. As a general precaution, it should not be released into the environment.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

References

-

3-Bromo-4-pyridinecarboxaldehyde - Pipzine Chemicals. (URL: [Link])

-

3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997 - PubChem. (URL: [Link])

-

3-Bromo-4-pyridinecarboxaldehyde - High purity | EN - Georganics. (URL: [Link])

Sources

- 1. 3-ブロモ-4-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.ca [fishersci.ca]

- 3. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]

- 4. 3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uprm.edu [uprm.edu]

- 6. fishersci.com [fishersci.com]

- 7. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

Stability and Storage of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Technical Guide

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount to the success of complex synthetic campaigns and the quality of final active pharmaceutical ingredients. 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its stability and proper storage are critical for ensuring reproducible experimental outcomes and preventing the introduction of impurities that can complicate downstream processes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this valuable compound, grounded in an understanding of its chemical properties and potential degradation pathways.

Physicochemical Properties and Inherent Reactivity

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a solid, typically appearing as a light yellow to light brown crystalline powder.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a formyl (aldehyde) group, dictates its reactivity and stability profile.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO·HCl | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| Melting Point | 79-83 °C | [1] |

| Appearance | Light yellow to light brown crystalline powder | [1] |

The key functional groups that influence its stability are the aldehyde and the bromopyridine ring. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the bromopyridine ring can be subject to dehalogenation under certain conditions.

Recommended Storage Conditions for Optimal Stability

To maintain the purity and integrity of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, specific storage conditions are essential. These recommendations are based on mitigating the risks of chemical degradation.

Core Storage Recommendations:

-

Temperature: Refrigeration at 2-8°C is recommended.[3] Lower temperatures slow down the rate of potential degradation reactions.

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advised. This minimizes contact with oxygen and moisture.

-

Container: The compound should be stored in a tightly sealed container to prevent exposure to air and humidity.

-

Light: Protection from direct sunlight is crucial, as UV radiation can promote photodegradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to appreciating the importance of the recommended storage conditions. For 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, the primary concerns are oxidation, hydrolysis, and photodegradation.

Oxidation

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 3-bromo-4-pyridinecarboxylic acid.[4] This is one of the most common degradation pathways for aldehydes.

Mitigation Strategy: Storing the compound under an inert atmosphere and in a tightly sealed container minimizes its exposure to atmospheric oxygen, thereby inhibiting this oxidative degradation.[4]

Hydrolysis

In the presence of moisture, the aldehyde group can be hydrated to form an unstable geminal diol. While this process is often reversible, prolonged exposure to water can lead to further reactions or changes in the material's physical properties.[4]

Mitigation Strategy: Storing the compound in a dry environment and using a tightly sealed container are effective measures to prevent hydrolysis.[4]

Photodegradation

Aromatic and heterocyclic compounds, particularly those containing halogens, can be susceptible to photodegradation upon exposure to UV light. This can involve complex radical reactions, potentially leading to dehalogenation or polymerization. Studies on other brominated aromatic compounds have shown that UV irradiation can lead to the cleavage of the carbon-bromine bond.[5][6]

Mitigation Strategy: Storing the compound in an opaque container or in a dark location is essential to prevent photodegradation.

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.

Incompatible Materials

To prevent hazardous reactions and maintain the stability of the compound, it is crucial to avoid contact with incompatible materials. These include:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous oxidation of the aldehyde group.

-

Strong Bases: Can neutralize the hydrochloride salt and may promote other reactions.

-

Strong Acids: While the compound is a hydrochloride salt, exposure to stronger acids could be problematic.

-

Amines: Can react with the aldehyde group to form imines.

Experimental Protocols: Handling and Stability Assessment

Adherence to proper handling protocols is as critical as maintaining optimal storage conditions. The following workflows are designed to ensure the integrity of the compound during experimental use and for assessing its stability over time.

Recommended Handling Protocol

This protocol outlines the steps for safely handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in a laboratory setting.

Caption: Step-by-step workflow for handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box or with a nitrogen blanket, to minimize exposure to air and moisture.

-

Dispensing: Use clean, dry spatulas and weighing equipment. Dispense the required amount promptly.

-

Resealing: Immediately after dispensing, securely close the container, ensuring a tight seal.

-

Storage: Promptly return the container to the recommended refrigerated storage conditions.

Protocol for Long-Term Stability Assessment

For applications requiring stringent quality control, a long-term stability assessment can be implemented.

Methodology:

-

Reference Standard: Upon receipt of a new batch, store a small, unopened sample under the ideal recommended conditions (2-8°C, inert atmosphere, dark) as a reference standard.

-

Working Sample: Store the main working stock under the same ideal conditions.

-

Periodic Testing: At defined intervals (e.g., 6, 12, 24 months), withdraw a small sample from the working stock.

-

Analytical Comparison: Analyze both the working sample and the reference standard using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Analysis: Compare the purity profile of the working sample to the reference standard. The appearance of new peaks or a significant decrease in the main peak area would indicate degradation.

Conclusion

The stability of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is intrinsically linked to its chemical structure. The aldehyde and bromopyridine moieties, while synthetically useful, are also the sites of potential degradation. By understanding and mitigating the risks of oxidation, hydrolysis, and photodegradation through proper storage and handling, researchers can ensure the quality and reliability of this important chemical intermediate. Adherence to the guidelines presented in this technical guide will contribute to the success and reproducibility of synthetic endeavors and the overall quality of drug discovery and development programs.

References

-

Pipzine Chemicals. 3-Bromo-4-pyridinecarboxaldehyde. Available at: [Link]

- Horikoshi, S., et al. (2008). Photodegradation of tetrahalobisphenol-A (X=Cl, Br) flame retardants and delineation of factors affecting the process. Applied Catalysis B: Environmental, 84(3-4), 797-802.

- Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.

-

Georganics. 3-Bromo-4-pyridinecarboxaldehyde - High purity. Available at: [Link]

- Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6039.

-

PubChem. 3-Bromopyridine-4-carboxaldehyde. Available at: [Link]

- Fu, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue, 33(2), 566-571.

- Ramirez-Zamora, R. M., et al. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.

-

BuyersGuideChem. 3-Bromo-4-formylpyridine. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available at: [Link]

- Levchik, S. V., & Weil, E. D. (2004). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

PubChem. 3-Pyridinecarboxaldehyde. Available at: [Link]

- Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.

Sources

- 1. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Bromo-3-formylpyridine hydrochloride | CAS 154105-64-3 (free base) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]

- 5. mdpi.com [mdpi.com]

- 6. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride

Introduction: The Strategic Value of 3-Aryl-4-pyridinecarboxaldehydes

The pyridine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Specifically, biaryl and heteroaryl structures created by forming a carbon-carbon bond at the 3-position of a pyridine ring are of significant interest. The title compound, 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, serves as a versatile and powerful building block for accessing this chemical space. Its aldehyde functional group at the 4-position provides a reactive handle for subsequent chemical transformations, such as reductive amination or olefination, making it an ideal starting material for building molecular complexity.[2]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4][5] This guide provides a detailed exploration of the strategic application of this reaction to 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, offering researchers a robust framework for synthesizing a diverse library of 3-aryl-4-pyridinecarboxaldehyde derivatives.

Pillar 1: The Catalytic Heart of the Reaction - The Suzuki-Miyaura Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[6]

The generally accepted mechanism involves three key steps:[6][7][8]

-

Oxidative Addition: A low-valent Pd(0) species, typically coordinated to phosphine ligands, inserts into the carbon-bromine bond of the 3-Bromo-4-pyridinecarboxaldehyde. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[9]

-

Transmetalation: For this step to occur, the organoboron species (e.g., a boronic acid) must be activated by a base. The base forms a boronate complex, which enhances the nucleophilicity of the organic group on the boron atom.[10] This activated species then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex rearrange to a cis orientation and are subsequently eliminated, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: Causality Behind Experimental Choices